molecular formula C13H14F4O2 B7993739 2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone

2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone

Cat. No.: B7993739
M. Wt: 278.24 g/mol
InChI Key: JJHHABZOTYISGZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone (CAS 1443349-39-0) is a fluorinated acetophenone derivative of high interest in pharmaceutical research and development . With a molecular formula of C13H14F4O2 and a molecular weight of 278.24 g/mol, this compound serves as a valuable synthetic intermediate . Its structure, featuring a trifluoromethyl ketone group and a fluoro-substituted phenyl ring connected by a pentyloxy chain, is particularly significant for constructing complex molecules. Researchers utilize this compound in metal-catalyzed synthesis, a key method for developing new therapeutic agents . Such methodologies are crucial in modern medicinal chemistry for creating key structural motifs found in various drug classes, including antidepressants . The compound is typically shipped with cold-chain transportation to ensure stability . This product is intended for research purposes in laboratory settings and is strictly labeled as For Research Use Only. It is not intended for personal, diagnostic, or therapeutic use. Researchers can obtain this compound in various quantities, though it is advisable to check current stock availability .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-5-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c1-2-3-4-5-19-11-7-9(6-10(14)8-11)12(18)13(15,16)17/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHHABZOTYISGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone typically involves the reaction of a suitable phenyl derivative with trifluoroacetic anhydride in the presence of a catalyst. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Structure

The compound features a phenyl ring substituted with both trifluoromethyl and pentyloxy groups, which enhance its lipophilicity and biological activity. The presence of fluorine atoms often results in increased metabolic stability and bioavailability in pharmaceutical applications.

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of 2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone as a lead compound in the development of anticancer agents. Its structural analogs have shown promising results against various cancer cell lines due to their ability to inhibit specific pathways involved in tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound and evaluated their cytotoxic effects on breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity .

Agricultural Chemistry

Pesticide Development:
Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced efficacy and lower environmental impact. The compound's unique structure makes it suitable for developing novel pesticides that target specific pests while minimizing harm to non-target organisms.

Research Findings:
Research conducted by agricultural chemists has demonstrated that derivatives of this compound can effectively disrupt the hormonal systems of pests, leading to reduced reproductive success and population control .

Material Science

Fluorinated Polymers:
The compound serves as a precursor for synthesizing fluorinated polymers with superior thermal stability and chemical resistance. These materials are crucial in applications ranging from electronics to protective coatings.

Application Example:
Fluorinated polymers derived from this compound have been incorporated into coatings that provide enhanced water repellency and dirt resistance, making them ideal for use in outdoor applications .

Organic Synthesis

Building Block for Synthesis:
Due to its trifluoromethyl group, this compound is an excellent building block for synthesizing other complex organic molecules. It can be used in various reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Pathway:
A notable synthetic pathway involves its use in the preparation of biologically active compounds through palladium-catalyzed cross-coupling reactions .

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituents Key Differences Reference
Target Compound :
2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone
3-F, 5-pentyloxy Baseline for comparison N/A
1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone 3-F, 5-OCF₃ Trifluoromethoxy instead of pentyloxy; increased electronegativity and steric bulk
2,2,2-Trifluoro-1-(4-n-heptylphenyl)ethanone 4-n-C₇H₁₅ Heptyl chain (longer alkyl) at para position; altered lipophilicity
2-Bromo-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanone 3-F, 5-CF₃, 2-Br Bromine and trifluoromethyl groups; higher molecular weight and reactivity
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone 3,5-CF₃ Dual trifluoromethyl groups; enhanced electron-withdrawing effects

Key Observations :

  • Lipophilicity : The pentyloxy group in the target compound increases hydrophobicity compared to shorter chains (e.g., methoxy) or polar groups (e.g., -CF₃), which may improve membrane permeability in biological systems .
Table 2: Physical Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C) Reference
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone 242.12 1.417 75 (at 20 mmHg) N/A
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone 270.12 N/A N/A N/A
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethanone 204.15 N/A N/A N/A

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H14F4O2. It features trifluoromethyl and fluoro substituents on a phenyl ring, along with a pentyloxy group. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

  • IUPAC Name : 2,2,2-trifluoro-1-(3-fluoro-5-pentoxyphenyl)ethanone
  • CAS Number : 1443349-39-0
  • Molecular Weight : 278.24 g/mol
  • Purity : Typically ≥95%

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of trifluoromethyl and fluoro groups enhances its binding affinity to various enzymes or receptors, which can modulate protein activity and lead to diverse biological effects .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has been evaluated against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties:

CompoundMIC (µg/mL)Target Organism
This compound0.25–64MRSA
Control Drug: Vancomycin0.5–1MRSA

These findings suggest that the compound could be further developed as a potent anti-staphylococcal therapeutic .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives exhibit low toxicity against Vero cells (African green monkey kidney cells), others demonstrated higher selectivity indices, indicating their potential for therapeutic applications without significant adverse effects .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. For example:

  • The introduction of trifluoromethyl groups at specific positions has been correlated with improved potency against bacterial strains.
  • Substitutions at the 3' position on the phenyl ring have shown to enhance antimicrobial efficacy significantly .

Case Studies and Research Findings

Several research efforts have been directed toward understanding the biological implications of fluorinated compounds similar to this compound:

  • Antibacterial Efficacy : A study reported that fluoro and trifluoromethyl-substituted compounds exhibited notable antibacterial activity against MRSA strains, with some derivatives achieving MIC values as low as 0.031 µg/mL .
  • Time-Kill Kinetics : Comparative studies on time-kill kinetics revealed that certain derivatives exhibited concentration-dependent bactericidal activity comparable to standard antibiotics like vancomycin .
  • Cytotoxicity Evaluation : Research has identified that several compounds within this class possess selectivity indices above ten when tested against Vero cells, indicating a promising therapeutic window .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for 2,2,2-trifluoro-1-(3-fluoro-5-(pentyloxy)phenyl)ethanone, and how can reaction yields be optimized?

  • Methodological Answer:
    The compound is typically synthesized via Friedel-Crafts acylation, where a trifluoroacetyl group is introduced to a fluorinated aromatic precursor. For example, trifluoroacetyl chloride can react with a substituted benzene derivative under Lewis acid catalysis (e.g., AlCl₃) . Yield optimization involves:
    • Temperature control : Lower temperatures (−5°C to 0°C) minimize side reactions, as seen in analogous syntheses (69% yield at −5°C) .
    • Solvent selection : Tetrahydrofuran (THF) or dichloromethane enhances electrophilic substitution efficiency.
    • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product from unreacted starting materials.

Advanced Question: Q. How can computational modeling (e.g., DFT) guide the design of alternative synthetic pathways for this compound?

  • Methodological Answer:
    Density Functional Theory (DFT) can predict transition states and intermediate stability for Friedel-Crafts acylation. For example:
    • Calculate activation energies for competing substitution patterns (e.g., meta vs. para acylation).
    • Simulate solvent effects on reaction kinetics to identify optimal polar aprotic solvents.
    • Validate predicted regioselectivity against experimental NMR data (e.g., aromatic proton splitting patterns) .

Structural Characterization

Basic Question: Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer:
    • NMR Spectroscopy :
  • ¹⁹F NMR identifies trifluoromethyl (−78 ppm) and aryl fluorine signals (−110 to −120 ppm).
  • ¹H NMR resolves pentyloxy chain protons (δ 1.2–4.2 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
    • X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings .

Advanced Question: Q. How can discrepancies between experimental and computational structural data be resolved?

  • Methodological Answer:
    • Dynamic vs. Static Disorder : If X-ray data shows positional disorder (e.g., pentyloxy chain flexibility), compare with solid-state NMR or variable-temperature XRD to assess thermal motion .
    • Tautomerism : Use IR spectroscopy to detect keto-enol tautomerism (C=O stretch at ~1700 cm⁻¹ vs. O−H stretch at ~3200 cm⁻¹) .

Mechanistic and Kinetic Studies

Basic Question: Q. What mechanistic insights exist for the degradation or stability of this compound under acidic/basic conditions?

  • Methodological Answer:
    • Hydrolysis Studies : Monitor trifluoroacetyl group stability via HPLC under varying pH. For example, basic conditions (pH >10) may cleave the ketone via nucleophilic attack, forming trifluoroacetate derivatives .
    • Kinetic Isotope Effects : Use deuterated solvents (D₂O) to probe proton transfer steps in degradation pathways .

Advanced Question: Q. How can time-resolved spectroscopy (e.g., stopped-flow UV-Vis) elucidate reaction intermediates in its synthetic pathway?

  • Methodological Answer:
    • Track transient intermediates (e.g., acylium ions in Friedel-Crafts reactions) at millisecond resolution.
    • Correlate absorbance changes (e.g., at 250–300 nm) with intermediate concentration using pseudo-first-order kinetics .

Data Contradiction and Validation

Basic Question: Q. How should researchers address conflicting spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer:
    • Crystallographic Validation : If XRD confirms a planar aromatic ring but NMR suggests non-equivalent protons, consider dynamic effects (e.g., ring puckering in solution) .
    • Cross-Validation : Use mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.08) .

Advanced Question: Q. What statistical methods are recommended for reconciling batch-to-batch variability in synthesis?

  • Methodological Answer:
    • Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., catalyst loading, temperature).
    • Multivariate Analysis : Use PCA or PLS regression to correlate impurity profiles (HPLC) with reaction conditions .

Safety and Handling

Basic Question: Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer:
    • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Question: Q. How can computational toxicology models predict the environmental impact of this compound?

  • Methodological Answer:
    • QSAR Modeling : Predict biodegradation (e.g., EPI Suite) or aquatic toxicity (LC50 for Daphnia magna) based on trifluoromethyl and ether substituents .

Applications in Materials Science

Advanced Question: Q. What strategies can enhance the compound’s utility in photoactive materials (e.g., OLEDs)?

  • Methodological Answer:
    • Fluorophore Design : Modify the pentyloxy chain length to tune emission wavelengths (e.g., via Suzuki coupling).
    • Crystallinity Control : Use solvent vapor annealing to optimize thin-film morphology for charge transport .

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